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Compound of Interest

Compound Name:
(1R,2R)-2-

Fluorocyclopropanecarboxylic acid

Cat. No.: B170359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

(1R,2R)-2-Fluorocyclopropanecarboxylic acid. Due to the limited availability of published

experimental spectra for this specific stereoisomer, this document combines available data

from closely related isomers with predicted values based on established spectroscopic

principles. This approach offers a robust reference for the characterization of this compound in

research and development settings.

Molecular Structure and Spectroscopic Overview
(1R,2R)-2-Fluorocyclopropanecarboxylic acid is a chiral, fluorinated cyclopropane

derivative. Its structure presents a unique combination of a strained three-membered ring, a

carboxylic acid functional group, and a fluorine substituent, all of which contribute to its distinct

spectroscopic features. The analysis of its structure relies on a combination of Nuclear

Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS).
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Caption: Relationship between spectroscopic techniques and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of (1R,2R)-2-
Fluorocyclopropanecarboxylic acid, providing information on the proton, carbon, and

fluorine environments.

Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show complex multiplets for the cyclopropyl protons due

to geminal, vicinal, and H-F couplings. The carboxylic acid proton will appear as a broad singlet

at a characteristic downfield shift.
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constants

(J, Hz)

COOH 10.0 - 13.0 br s -

H-2 (CHF) 4.5 - 5.0 ddd

JH-F ≈ 60-70 (gem),

JH-H (trans) ≈ 4-6,

JH-H (cis) ≈ 7-9

H-1 (CHCOOH) 2.0 - 2.5 m -

H-3 (CH₂) 1.2 - 1.8 m -

Note: The provided ¹H NMR data for the diastereomer (1S,2R)-2-Fluorocyclopropanecarboxylic

acid can be used for comparison.[1]

¹³C NMR Data
The ¹³C NMR spectrum will be characterized by the presence of four distinct signals. The

carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling. The provided data

is for the methyl ester of the target molecule and serves as a close approximation for the

cyclopropane ring carbons.[2]

Carbon

Experimental

Chemical Shift

(δ, ppm) for

Methyl Ester[2]

Predicted

Chemical Shift

(δ, ppm) for

Acid

Multiplicity (due

to C-F coupling)

Coupling

Constant (¹JCF,

Hz)

C=O ~170 ~175 s -

C-2 (CHF) - 80 - 85 d ~200-220

C-1 (CHCOOH) - 25 - 30 d ~10-15

C-3 (CH₂) - 15 - 20 d ~5-10

Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show a single resonance, which will be a complex

multiplet due to coupling with the vicinal and geminal protons of the cyclopropane ring.
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Fluorine
Predicted Chemical Shift (δ,

ppm, rel. to CFCl₃)
Multiplicity

C-F -180 to -220 m

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid

group.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity

O-H stretch (carboxylic acid

dimer)
2500 - 3300 Broad, Strong

C-H stretch (cyclopropane) ~3000 Medium

C=O stretch (carboxylic acid) 1700 - 1725 Strong

C-O stretch (carboxylic acid) 1210 - 1320 Strong

C-F stretch 1000 - 1100 Strong

Mass Spectrometry (MS)
The mass spectrum, likely acquired using electrospray ionization (ESI), would show the

molecular ion and characteristic fragmentation patterns.

m/z Ion Notes

105.03 [M+H]⁺
Molecular ion peak (positive

ion mode)

103.02 [M-H]⁻
Molecular ion peak (negative

ion mode)

85.02 [M-HF]⁺ Loss of hydrogen fluoride

59.01 [M-COOH]⁺ Loss of the carboxyl group
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Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible

spectroscopic data. The following are generalized procedures adaptable for (1R,2R)-2-
Fluorocyclopropanecarboxylic acid.

NMR Sample Preparation IR Sample Preparation (ATR) MS Sample Preparation (ESI)

Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add internal standard if required (e.g., TMS).

Transfer to a 5 mm NMR tube.

Place a small amount of solid sample directly on the ATR crystal.

Apply pressure to ensure good contact.

Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

Further dilute to ~1-10 µg/mL in the mobile phase.

Infuse directly or inject into an LC-MS system.

Click to download full resolution via product page

Caption: General workflows for spectroscopic sample preparation.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (1R,2R)-2-
Fluorocyclopropanecarboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-

d₆) to a volume of about 0.7 mL in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical

parameters include a 30° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of

1-2 seconds.

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower sensitivity of

¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay

(2-5 seconds) may be necessary.
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¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling to observe the splitting

patterns. A dedicated fluorine probe is recommended for optimal sensitivity.

IR Spectroscopy
Method: Attenuated Total Reflectance (ATR) is suitable for solid samples.

Acquisition: Place a small amount of the solid sample on the ATR crystal. Ensure good

contact by applying pressure with the anvil.

Parameters: Collect the spectrum typically from 4000 to 400 cm⁻¹, with a resolution of 4

cm⁻¹. Average 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry
Ionization: Electrospray ionization (ESI) is recommended for this polar molecule.

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent

compatible with ESI, such as methanol or acetonitrile, with 0.1% formic acid for positive ion

mode or 0.1% ammonium hydroxide for negative ion mode.

Analysis: Infuse the sample solution directly into the mass spectrometer or use a liquid

chromatography (LC) system for sample introduction. Acquire the spectrum in both positive

and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions. High-resolution mass

spectrometry (HRMS) is recommended for accurate mass determination and elemental

composition confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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